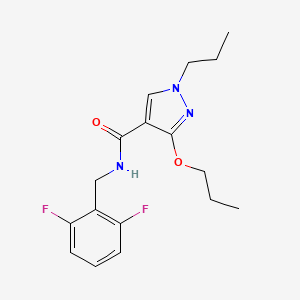
N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a propoxy group, a propyl group, and a carboxamide group . The 2,6-difluorobenzyl group is a common moiety in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various substituents. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic pyrazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic ring and alkyl chains .科学的研究の応用
Synthesis and Herbicidal Activity
N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and related compounds demonstrate significant herbicidal activity and crop safety under flooded conditions. Studies have shown that the herbicidal activity of these compounds is highly influenced by the substituent at the 3-position of the pyrazole ring, with certain substituents enhancing bleaching activity against various weeds while ensuring crop safety. The exploration of these compounds has led to the identification of potential rice herbicides with excellent selectivity and efficacy at low application rates (Ohno et al., 2004).
Nematocidal and Fungicidal Activities
Further research into pyrazole carboxamide derivatives has expanded beyond herbicidal effects to explore their potential as fungicides and nematocides. A study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds revealed moderate fungicidal and notable nematocidal activities, showcasing the versatility of this chemical scaffold in addressing various agricultural challenges (Zhao et al., 2017).
Cytotoxicity and Anticancer Research
The structural framework of this compound derivatives also lends itself to the development of cytotoxic agents. Studies on similar pyrazole carboxamide structures have highlighted their potential in anticancer research, with certain derivatives exhibiting significant cytotoxic activity against cancer cell lines, indicating a promising area for the development of new therapeutic agents (Hassan et al., 2014).
Antimicrobial Applications
In addition to their agricultural and anticancer potential, pyrazole carboxamide derivatives have been explored for their antimicrobial properties. Novel compounds synthesized from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, underscoring the broad-spectrum utility of this chemical class in developing new antimicrobial agents (Jadhav et al., 2017).
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-3-8-22-11-13(17(21-22)24-9-4-2)16(23)20-10-12-14(18)6-5-7-15(12)19/h5-7,11H,3-4,8-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSWSROZYWVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
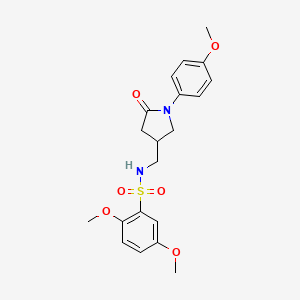
![N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2877615.png)
![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
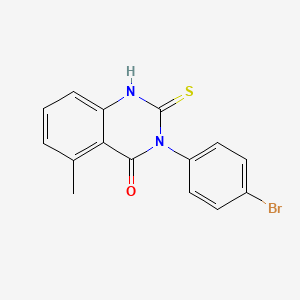
![tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2877622.png)
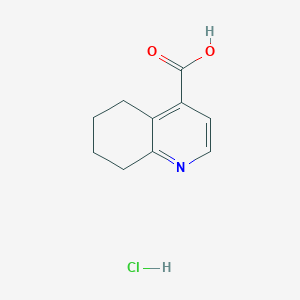
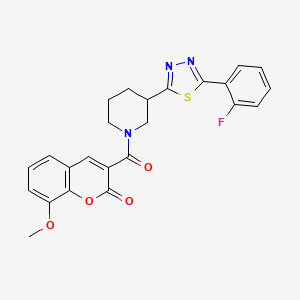

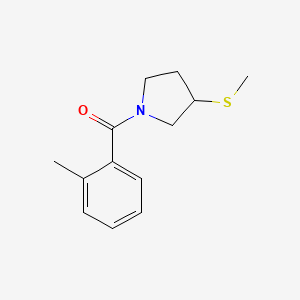

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2877631.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)
